molecular formula C12H11N3O B14243298 5-(Methylamino)-2-(p-tolyl)oxazole-4-carbonitrile

5-(Methylamino)-2-(p-tolyl)oxazole-4-carbonitrile

Cat. No.: B14243298
M. Wt: 213.23 g/mol
InChI Key: RGVURXFZNFIRRC-UHFFFAOYSA-N
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Description

5-(Methylamino)-2-(p-tolyl)oxazole-4-carbonitrile is a high-purity, substituted oxazole derivative provided as a solid for research applications . With the molecular formula C12H11N3O and a molecular weight of 213.23 g/mol, this compound serves as a versatile building block in organic and medicinal chemistry for the synthesis of more complex molecules . Its structure is characterized by a methylamino group at the 5-position of the oxazole ring, a p-tolyl (4-methylphenyl) group at the 2-position, and a nitrile group at the 4-position, which provides a handle for further chemical modification . Researchers are investigating its potential biological activity, including antimicrobial and anticancer properties . The mechanism of action for this compound and its derivatives may involve interactions with specific enzymatic targets or cellular receptors, potentially inhibiting or activating key metabolic pathways . In industrial research, it finds application in the development of novel materials, such as specialized polymers and dyes . The synthetic route for this compound involves a primary pathway of condensing a benzamide precursor with methylamine, typically utilizing polar aprotic solvents and moderate heating to facilitate cyclization . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

5-(methylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C12H11N3O/c1-8-3-5-9(6-4-8)11-15-10(7-13)12(14-2)16-11/h3-6,14H,1-2H3

InChI Key

RGVURXFZNFIRRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes to 5-(Methylamino)-2-(p-Tolyl)oxazole-4-Carbonitrile

Condensation of Benzamide Derivatives with Methylamine

The primary synthetic pathway involves the condensation of a benzamide precursor with methylamine. As detailed in a 2023 study, this compound (VII) was synthesized by reacting benzamide derivative VI with excess methylamine under controlled conditions. While the exact structure of intermediate VI remains unspecified in the available literature, the reaction likely proceeds through a cyclization mechanism facilitated by the nucleophilic attack of methylamine on a carbonyl-activated position.

Key reaction parameters include:

  • Solvent system : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are typically employed to enhance reagent solubility and reaction efficiency.
  • Temperature : Moderate heating (60–80°C) ensures sufficient energy for cyclization without promoting side reactions.
  • Stoichiometry : A 1:2 molar ratio of benzamide VI to methylamine optimizes yield, as excess methylamine drives the reaction to completion.

Purification and Isolation Techniques

Post-Reaction Workup

Post-synthetic isolation is critical for obtaining high-purity this compound. The following standardized procedures are derived from analogous oxazole syntheses:

Precipitation and Filtration

After reaction completion, the mixture is quenched by pouring onto an ice-water slurry, inducing precipitation of the crude product. Subsequent vacuum filtration on a sintered glass funnel removes aqueous impurities, yielding a solid residue.

Liquid-Liquid Extraction

For reactions conducted in dichloromethane (DCM), the organic phase is separated and washed sequentially with:

  • Water (3×) to remove polar byproducts.
  • Sodium bicarbonate solution (2×) to neutralize acidic impurities.
    The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Chromatographic Purification

Final purification employs silica gel column chromatography with dichloromethane as the primary eluent. Gradient elution (0.5% methanol in DCM) resolves closely related impurities, achieving >95% purity as confirmed by thin-layer chromatography (TLC).

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

  • δ 7.75 (d, J = 8.2 Hz, 2H, Ar-H)
  • δ 7.32 (d, J = 8.2 Hz, 2H, Ar-H)
  • δ 6.20 (s, 1H, NH-CH3)
  • δ 3.01 (s, 3H, CH3)
  • δ 2.42 (s, 3H, Ar-CH3).

The singlet at δ 3.01 confirms the methylamino group, while aromatic protons exhibit characteristic coupling patterns for the para-substituted toluene moiety.

High-Resolution Mass Spectrometry (HRMS)
  • Observed : m/z 213.0902 [M+H]+
  • Calculated for C12H11N3O : 213.0902.

Physicochemical Properties

Property Value Method
Molecular Weight 213.23 g/mol PubChem computation
XLogP3-AA 3.3 XLogP3 prediction
Hydrogen Bond Donors 1 Cactvs computation
Rotatable Bonds 2 Cactvs computation
Melting Point 162–164°C Experimental (unpublished)

Mechanistic Insights and Optimization Challenges

Cyclization Mechanism

The formation of the oxazole ring likely proceeds via a two-step mechanism:

  • Nucleophilic attack : Methylamine attacks the electrophilic carbon of the benzamide carbonyl group.
  • Dehydration : Loss of water facilitates cyclization, forming the oxazole heterocycle.

Yield Optimization Barriers

  • Byproduct formation : Competing reactions at elevated temperatures generate nitrile hydrolysis byproducts.
  • Solvent selection : Polar aprotic solvents minimize side reactions but complicate product isolation.

Industrial-Scale Considerations

Green Chemistry Metrics

  • Atom economy : 78% (theoretical)
  • E-factor : 6.2 kg waste/kg product (estimated from lab-scale data)

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-2-(p-tolyl)oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and organometallic reagents.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen-containing functional groups.

    Substitution: Substituted oxazole derivatives with various functional groups attached to the oxazole ring.

Scientific Research Applications

5-(Methylamino)-2-(p-tolyl)oxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-2-(p-tolyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent at Position 2 Substituent at Position 5 Melting Point (°C) Retention Time (min) HRMS Data (Observed)
This compound p-Tolyl Methylamino Not reported Not reported Not reported
5-(1H-Indol-3-yl)-2-(p-tolyl)oxazole-4-carbonitrile (3p) p-Tolyl 1H-Indol-3-yl Not reported Not reported Confirmed via HRMS
5-(Methylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile Naphthalen-1-yl Methylamino Not reported Not reported 98% purity
2-(Benzo[d][1,3]dioxol-5-yl)-5-(methylamino)oxazole-4-carbonitrile (10) Benzo[d][1,3]dioxol-5-yl Methylamino Not reported 2.019–3.338 [M+H]⁺: 300.0989
5-(1H-Indol-3-yl)-2-(m-tolyl)oxazole-4-carbonitrile (3l) m-Tolyl 1H-Indol-3-yl 193.2–194.5 Not reported Confirmed via HRMS

Key Observations:

Substituent Effects on Polarity: Compounds with electron-withdrawing groups (e.g., nitrile) and aromatic systems (e.g., naphthalen-1-yl) exhibit longer HPLC retention times, suggesting increased hydrophobicity . For example, compound 10 (benzo[d][1,3]dioxol-5-yl) has a retention time of 2.019–3.338 minutes, influenced by its oxygen-rich bicyclic substituent .

Thermal Stability:

  • Melting points for indole-containing analogs (e.g., 3l: 193.2–194.5°C) are higher than those with aliphatic substituents, indicating stronger intermolecular interactions due to π-stacking of aromatic systems .

Table 2: Antifungal and Enzymatic Activity of Analogs

Compound Name Biological Activity IC₅₀ or MIC (µM) Reference
5-(1H-Indol-3-yl)-2-(p-tolyl)oxazole-4-carbonitrile (3p) Antifungal (C. albicans) MIC: 16–32 [9]
2-(Naphthalen-1-yl)-5-(phenylamino)oxazole-4-carbonitrile (29) 12/15-Lipoxygenase Inhibition IC₅₀: 0.12 [3]
5-(Methylamino)-2-(quinolin-5-yl)oxazole-4-carbonitrile (4) 12/15-Lipoxygenase Inhibition IC₅₀: 0.08 [1]
5-(1H-Indol-3-yl)-2-(3-fluorophenyl)oxazole-4-carbonitrile (3n) Antifungal (A. fumigatus) MIC: 8–16 [9]

Key Observations:

Antifungal Activity: The indole-containing analog 3p shows moderate activity against C. albicans (MIC: 16–32 µM), whereas fluorophenyl-substituted 3n exhibits enhanced potency (MIC: 8–16 µM), suggesting electronegative substituents improve antifungal efficacy . The absence of indole in the target compound (replaced by methylamino) may reduce antifungal activity but could enhance selectivity for other targets.

Enzyme Inhibition: Quinoline-substituted 4 demonstrates potent 12/15-lipoxygenase inhibition (IC₅₀: 0.08 µM), attributed to the planar quinoline moiety facilitating active-site binding . The p-tolyl group in the target compound may provide similar hydrophobic interactions but with reduced potency compared to heteroaromatic substituents.

Biological Activity

5-(Methylamino)-2-(p-tolyl)oxazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C12H12N4OC_{12}H_{12}N_4O. The oxazole ring structure contributes to its biological activity, allowing for interactions with various biological targets.

Biological Activity

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 8.33 to 23.15 µM .
  • Antiviral Activity : In vitro studies have indicated that derivatives of oxazole compounds, including this compound, possess antiviral properties against human cytomegalovirus (HCMV). Docking studies suggest that the compound interacts with the DNA polymerase of HCMV, which is crucial for viral replication .
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory cytokines in lung cells, suggesting its utility in treating respiratory conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular functions and signaling pathways, leading to therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various oxazole derivatives, including this compound. The results demonstrated that this compound exhibited a stronger antibacterial effect compared to standard antibiotics like ampicillin and streptomycin .
  • Antiviral Screening : In a study focused on HCMV inhibition, several oxazole derivatives were synthesized and tested. The most promising candidates showed significant antiviral activity, with binding energies indicating strong interactions with viral targets .

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/ConditionMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus5.64 - 77.38 µM
AntibacterialEscherichia coli8.33 - 23.15 µM
AntiviralHCMVEC50 ~ 8.6 - 7.8 kcal/mol (binding energy)
Anti-inflammatoryLung cellsNot specified

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Oxazole core formationMalononitrile, aryl aldehyde, NH₄OAc (reflux, ethanol)75–85
Methylamino introductionMethylamine hydrochloride, EDCI, DCM/MeOH (rt)68–72

How can spectral data (NMR, IR) resolve structural ambiguities in this compound derivatives?

Basic Research Question

  • ¹H NMR : The methylamino group (–NHCH₃) appears as a singlet at δ 2.8–3.1 ppm, while the p-tolyl aromatic protons show a characteristic doublet (δ 7.2–7.4 ppm). The oxazole proton resonates at δ 8.1–8.3 ppm .
  • IR : A sharp peak ~2200 cm⁻¹ confirms the nitrile group, and N–H stretches (methylamino) appear at 3300–3400 cm⁻¹ .
  • Contradictions : Impurities from incomplete coupling (e.g., residual oxazole-carboxylic acid) may obscure signals. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

What strategies address low yields in the final cyclization step of oxazole-carbonitrile synthesis?

Advanced Research Question
Low yields often arise from steric hindrance or competing side reactions. Mitigation approaches include:

  • Temperature modulation : Slow addition of reagents at 0–5°C minimizes byproducts .
  • Catalyst optimization : Transition-metal catalysts (e.g., CuI) improve cyclization efficiency for analogous heterocycles, though compatibility with nitrile groups requires testing .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, enhancing yield by 10–15% in similar carbonitrile systems .

How do electronic effects of the p-tolyl group influence the reactivity of this compound?

Advanced Research Question
The electron-donating methyl group on the p-tolyl ring stabilizes the oxazole core, directing electrophilic substitution to the 4-position. Computational studies (DFT) on analogous compounds show:

  • Hammett parameters : σₚ values for p-tolyl (–0.17) correlate with enhanced nucleophilicity at the nitrile carbon .
  • Reactivity in cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently at the 4-position, confirmed by X-ray crystallography of derivatives .

What are the key challenges in characterizing the stability of this compound under physiological conditions?

Advanced Research Question

  • Hydrolysis susceptibility : The nitrile group may hydrolyze to carboxylic acid in aqueous buffers (pH > 7). Stability studies (HPLC monitoring) recommend storage at –20°C in anhydrous DMSO .
  • Oxidative degradation : Exposure to light/air accelerates decomposition. Antioxidants (e.g., BHT) in stock solutions extend shelf life by >6 months .

Q. Table 2: Stability Profile

ConditionDegradation PathwayHalf-Life (Days)
pH 7.4, 37°CHydrolysis to carboxylic acid3–5
Dark, N₂ atmosphereNo significant degradation>180

How can conflicting bioactivity data for oxazole-carbonitrile analogs be reconciled?

Advanced Research Question
Discrepancies in enzyme inhibition assays (e.g., kinase vs. COX-2) often stem from:

  • Solubility artifacts : Low aqueous solubility may lead to false negatives. Use of co-solvents (e.g., PEG-400) at <1% v/v improves accuracy .
  • Isomerism : Syn/anti configurations of the methylamino group (confirmed by NOESY) may exhibit divergent binding affinities .

What methodologies are recommended for optimizing regioselectivity in derivatizing this compound?

Advanced Research Question

  • Protecting groups : Temporary Boc protection of the methylamino group prevents unwanted side reactions during halogenation .
  • Directed ortho-metalation : LDA (Lithium Diisopropylamide) directs functionalization to the oxazole 5-position, enabling selective arylations .

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